molecular formula C9H9FO B3119859 Benzene, 1-fluoro-3-(2-propen-1-yloxy)- CAS No. 2560-98-7

Benzene, 1-fluoro-3-(2-propen-1-yloxy)-

Cat. No.: B3119859
CAS No.: 2560-98-7
M. Wt: 152.16 g/mol
InChI Key: WTUUABQVRKOWKA-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-3-(2-propen-1-yloxy)-: is an organic compound characterized by a benzene ring substituted with a fluorine atom and a propenyloxy group.

Properties

IUPAC Name

1-fluoro-3-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUUABQVRKOWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-3-(2-propen-1-yloxy)- typically involves the reaction of 1-fluoro-3-hydroxybenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the propenyloxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Scientific Research Applications

Chemistry: In chemistry, Benzene, 1-fluoro-3-(2-propen-1-yloxy)- is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of fluorine and propenyloxy groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals .

Industry: In the industrial sector, Benzene, 1-fluoro-3-(2-propen-1-yloxy)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-3-(2-propen-1-yloxy)- involves its interaction with molecular targets through its fluorine and propenyloxy groups. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, while the propenyloxy group can undergo nucleophilic attacks . These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Uniqueness: Benzene, 1-fluoro-3-(2-propen-1-yloxy)- is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The combination of a fluorine atom and a propenyloxy group provides distinct properties that are not observed in similar compounds .

Biological Activity

Benzene, 1-fluoro-3-(2-propen-1-yloxy)-, also known as allyl (3-fluorophenyl) ether, is a compound that has garnered attention in biochemical research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of Benzene, 1-fluoro-3-(2-propen-1-yloxy)- can be represented as follows:

C9H9F(CID 6432396)\text{C}_9\text{H}_9\text{F}\quad (\text{CID 6432396})

This compound features a fluorine atom attached to a benzene ring, along with a propenyloxy group that contributes to its reactivity and interaction with biological systems.

Enzyme Modulation

Benzene, 1-fluoro-3-(2-propen-1-yloxy)- has been shown to influence the activity of key metabolic enzymes. It can alter metabolic flux by modulating enzyme activity, which leads to changes in metabolite levels within cells. For instance, it interacts with enzymes involved in carbon-oxygen and carbon-carbon bond formation and cleavage, facilitating various biochemical reactions such as Claisen rearrangements.

Table 1: Interaction with Key Metabolic Enzymes

Enzyme TypeEffect on ActivityReference
Carbon-oxygen bond cleavingInhibition observed
Carbon-carbon bond formingActivation noted

Cellular Effects

The compound's effects extend to cellular signaling pathways and gene expression. Research indicates that Benzene, 1-fluoro-3-(2-propen-1-yloxy)- can modulate gene expression linked to various metabolic pathways and signal transduction mechanisms. This modulation can lead to significant alterations in cellular metabolism, affecting overall cell function.

Case Study: Gene Expression Modulation

A study involving cell lines treated with Benzene, 1-fluoro-3-(2-propen-1-yloxy)- demonstrated changes in the expression levels of genes associated with glycolysis and oxidative phosphorylation. The results indicated an upregulation of glycolytic enzymes while downregulating those involved in oxidative metabolism.

Table 2: Gene Expression Changes Induced by the Compound

Gene NameExpression ChangeReference
HexokinaseUpregulated
Cytochrome c oxidaseDownregulated

The molecular mechanisms through which Benzene, 1-fluoro-3-(2-propen-1-yloxy)- exerts its effects involve binding interactions with various biomolecules. The compound can inhibit or activate specific enzymes by altering their conformation or competing for active sites. Additionally, it may influence transcription factors that regulate gene expression.

Mechanistic Insights

Research has shown that the compound's interaction with transcription factors leads to significant changes in cellular signaling cascades. For example, it has been linked to the inhibition of NF-κB signaling pathways, which are crucial for inflammatory responses .

Applications in Research and Industry

Benzene, 1-fluoro-3-(2-propen-1-yloxy)- serves as a valuable building block in organic synthesis due to its unique substituents. Its applications span across various fields:

Chemical Synthesis : Used as an intermediate for synthesizing more complex molecules.

Biological Research : Investigated for its effects on biological systems, particularly regarding the role of fluorine and propenyloxy groups.

Industrial Use : Employed in producing specialty chemicals and materials such as coatings and adhesives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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